molecular formula C20H16N2O3S B2565622 2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide CAS No. 868369-75-9

2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide

Cat. No.: B2565622
CAS No.: 868369-75-9
M. Wt: 364.42
InChI Key: HKAQTFCZIFHGTA-MRCUWXFGSA-N
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Description

2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide typically involves the condensation of appropriate benzothiazole and chromene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide stands out due to its unique combination of benzothiazole and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11-8-12(2)17-15(9-11)22(3)20(26-17)21-18(23)14-10-13-6-4-5-7-16(13)25-19(14)24/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAQTFCZIFHGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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